Brilliant Green cation

Descripción general

Descripción

El catión verde brillante, también conocido como etanaminium, es un derivado de la familia de colorantes triarilmetano. Es ampliamente reconocido por su vibrante color verde y se ha utilizado históricamente como tinte para la seda y la lana. Además, debido a sus acciones inhibitorias contra los microorganismos Gram-positivos, se encuentra comúnmente en productos antisépticos como soluciones y hisopos utilizados para prevenir infecciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El catión verde brillante se sintetiza a través de la condensación de benzaldehído con dimetilanilina en presencia de un agente deshidratante como el ácido sulfúrico. La reacción típicamente involucra calentar la mezcla para facilitar la formación del tinte. El producto resultante se purifica luego mediante recristalización .

Métodos de producción industrial: En entornos industriales, la producción de catión verde brillante implica procesos por lotes a gran escala donde los reactivos se mezclan en reactores bajo temperaturas y presiones controladas. El tinte se extrae, purifica y seca para obtener el producto final. El proceso garantiza un alto rendimiento y pureza, lo que lo hace adecuado para aplicaciones comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones: El catión verde brillante experimenta varias reacciones químicas, que incluyen:

Oxidación: El tinte puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos leuco, que son incoloros.

Sustitución: El tinte puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el polvo de zinc se utilizan a menudo.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir compuestos leuco .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

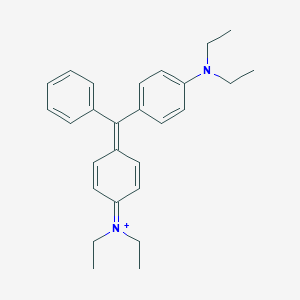

- Molecular Formula : C27H33N2+

- Molecular Weight : 385.6 g/mol

- CAS Number : 18198-35-1

The structure of Brilliant Green cation is characterized by its iminium ion formation, which contributes to its biological activity and utility in various applications .

Antimicrobial Applications

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This makes it useful in:

- Antiseptic Products : Utilized in solutions and swabs to prevent infections.

- Histological Staining : Employed as a dye in biological tissue studies due to its ability to selectively stain certain cellular components.

Case Study: Antimicrobial Efficacy

In a study examining the effectiveness of Brilliant Green against various bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Bacillus subtilis effectively. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of other common antiseptics, highlighting its potential as an effective antimicrobial agent .

Environmental Applications

This compound is also investigated for its role in environmental remediation, particularly in the removal of dye pollutants from wastewater.

Adsorption Studies

A variety of adsorbents have been tested for the removal of Brilliant Green from aqueous solutions:

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Activated Carbon from Guava Seeds | 80.5 | |

| Activated Carbon from Date Pits | 55.0 | |

| Zinc Sulfide Nanoparticles | 90.0 |

These studies utilize different kinetic models (e.g., pseudo-second-order) to analyze the adsorption behavior, confirming that the adsorption process is primarily driven by chemical interactions between the dye and adsorbent surfaces.

Fluorochrome Applications

This compound serves as a fluorochrome in biological labeling due to its fluorescent properties. It is used in:

- Cell Imaging : Facilitating visualization of cellular structures under fluorescence microscopy.

Case Study: Fluorescent Labeling

Research demonstrated that Brilliant Green can be effectively used to label live cells for imaging purposes, providing insights into cellular dynamics and interactions .

Material Science Innovations

Recent advancements have explored the synthesis of nanoparticles using Brilliant Green as a precursor material for enhanced optical properties.

Nanoparticle Synthesis

Studies have reported the creation of thermally stable nanoparticles derived from Brilliant Green that exhibit superior near-infrared emission compared to the dye itself. These nanoparticles are being explored for applications in photonics and biosensing technologies .

Toxicological Studies

While Brilliant Green has beneficial uses, it is also essential to understand its toxicological profile:

Mecanismo De Acción

El mecanismo por el cual el catión verde brillante ejerce sus efectos implica su interacción con los componentes celulares de los microorganismos. El tinte se une a los componentes cargados negativamente de las células bacterianas, como los lipopolisacáridos y los peptidoglicanos, interrumpiendo sus paredes celulares y membranas. Esto lleva a la inhibición del crecimiento bacteriano y, en última instancia, a su muerte . Además, el catión verde brillante puede unirse al ADN, interfiriendo con los procesos de replicación y transcripción celular .

Compuestos similares:

Verde malaquita: Otro colorante triarilmetano con aplicaciones similares en el teñido y como antiséptico.

Violeta de genciana: Se utiliza para propósitos similares en microbiología y medicina, particularmente para teñir y como antiséptico.

Violeta cristal: También un colorante triarilmetano utilizado en la tinción y como desinfectante.

Singularidad: El catión verde brillante es único en su vibrante color verde y su acción inhibitoria específica contra los microorganismos Gram-positivos. A diferencia de algunos otros colorantes, es menos irritante para las membranas mucosas, lo que lo hace adecuado para su uso en aplicaciones tópicas .

Comparación Con Compuestos Similares

Malachite Green: Another triarylmethane dye with similar applications in dyeing and as an antiseptic.

Gentian Violet: Used for similar purposes in microbiology and medicine, particularly for staining and as an antiseptic.

Crystal Violet: Also a triarylmethane dye used in staining and as a disinfectant.

Uniqueness: Brilliant green cation is unique in its vibrant green color and its specific inhibitory action against Gram-positive microorganisms. Unlike some other dyes, it is less irritating to mucous membranes, making it suitable for use in topical applications .

Actividad Biológica

Brilliant Green cation, a synthetic dye belonging to the triarylmethane class, is primarily recognized for its antibacterial properties , particularly against Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C27H33N2.HO4S

- Molecular Weight : 482.635 g/mol

- Charge : +1 (cationic form)

- Structure : The molecule contains a triphenylmethane backbone, which contributes to its color and biological activity.

Brilliant Green exerts its antibacterial effects by inhibiting the growth of Gram-positive bacteria. It interacts with the bacterial cell membrane and disrupts cellular processes, leading to cell death. The primary target is the bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Antimicrobial Activity

Research has demonstrated that Brilliant Green is effective against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.8 × 10⁻⁴ M |

| Streptococcus pneumoniae | 1.0 × 10⁻³ M |

| Bacillus subtilis | 5.0 × 10⁻³ M |

The data indicates that Brilliant Green can inhibit bacterial growth at relatively low concentrations, making it a potent antiseptic agent in clinical settings .

Applications

Brilliant Green is widely used in various applications:

- Topical Antiseptic : Used to prevent infections in minor wounds and surgical sites.

- Veterinary Medicine : Employed to treat infections in animals.

- Histological Staining : Acts as a fluorochrome for biological molecular labeling due to its fluorescent properties.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study examined the effectiveness of Brilliant Green against common pathogens in a clinical setting. The results showed a significant reduction in bacterial load when applied topically, supporting its use as an antiseptic . -

Heat Stability Investigation :

Another research focused on the stability of Brilliant Green's antimicrobial properties under heat treatment. It was found that prolonged exposure to high temperatures (121°C) led to a loss of antimicrobial activity, indicating that while the dye remains stable in some conditions, it can be deactivated by extreme heat . -

Biosorption Research :

Recent studies have explored the use of agricultural waste (pistachio shells) as biosorbents for removing Brilliant Green from wastewater. The adsorption capacity was found to be high (98.78% removal efficiency), showcasing an eco-friendly approach to managing dye pollution .

Propiedades

Número CAS |

18198-35-1 |

|---|---|

Fórmula molecular |

C27H33N2+ |

Peso molecular |

385.6 g/mol |

Nombre IUPAC |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |

InChI |

InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |

Clave InChI |

HXCILVUBKWANLN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

18198-35-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.